N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide
Description
The target compound, N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide, is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group and a 2-methoxyphenoxy acetamide side chain. Key structural elements include:
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-25-16-4-2-3-5-17(16)26-11-19(24)22-10-13-9-18(27-23-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOGKGYGNALGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the core oxazole ring This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that this compound exhibits biological activity, potentially making it useful in the development of new pharmaceuticals. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Studies may explore its efficacy in treating various diseases, such as inflammation and cancer.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its properties may be harnessed for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. Further research is needed to fully elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methoxy Substitution on Phenoxy Ring
The position of the methoxy group on the phenoxy ring significantly impacts physicochemical properties. The target compound (2-methoxy) is compared to its isomers:
Key Observations :
Heterocyclic Core Variations
Thiadiazole vs. Oxazole Derivatives
Compounds in (e.g., 5k, 5l, 5m ) replace the 1,2-oxazole with a 1,3,4-thiadiazole ring:
| Compound ID () | Heterocycle | Substituents | Melting Point (°C) |
|---|---|---|---|
| 5k | 1,3,4-Thiadiazole | 2-Methoxyphenoxy, methylthio | 135–136 |
| Target Compound | 1,2-Oxazole | 2-Methoxyphenoxy, difluorophenyl | Not reported |
Key Observations :
- Melting Points : Thiadiazole derivatives (e.g., 5k) have moderate melting points (~135–140°C), suggesting comparable crystallinity to the target compound.
Triazole Derivatives
and highlight triazole-containing compounds (e.g., PC945 in ), which are known for antifungal activity. Unlike the target’s oxazole, triazoles offer enhanced metabolic stability due to their aromatic nitrogen atoms .
Functional Group Modifications
Sulfamoyl vs. Acetamide Groups
describes 2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide, which replaces the target’s acetamide with a sulfamoyl group:
- Biological Implications : Sulfamoyl groups are common in sulfonamide drugs, suggesting antibacterial or enzyme inhibitory activity.
Difluorophenyl Substitutions
The 2,4-difluorophenyl group in the target compound is also present in PC945 (), a triazole antifungal agent. Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism, a feature shared with the target compound .
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide, identified by its CAS number 1021265-10-0, is a compound with significant potential in biological applications. This article explores its biological activity based on various studies, highlighting its mechanisms, effects, and potential therapeutic applications.
- Molecular Formula : C20H18F2N2O5
- Molecular Weight : 404.4 g/mol
The biological activity of this compound primarily stems from its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The oxazole ring and the difluorophenyl group contribute to its lipophilicity and ability to penetrate cell membranes, facilitating interaction with intracellular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of oxazole derivatives. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistically, it may modulate signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Inhibition of Enzymatic Activity
This compound has been reported to inhibit specific enzymes crucial for cancer progression and microbial survival. For example, it may act as an inhibitor of proteases or kinases that play a role in tumor metastasis or bacterial virulence.
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study demonstrated that a related oxazole derivative exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antibiotic agent.
Compound Activity Target Organism Oxazole Derivative Inhibitory MRSA -
Cancer Cell Line Studies : In vitro assays showed that the compound induced apoptosis in breast cancer cells through caspase activation and modulation of Bcl-2 family proteins.
Cell Line IC50 (µM) Mechanism MDA-MB-231 15 Apoptosis via caspase activation HeLa 20 Bcl-2 modulation -
Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on specific kinases involved in cancer signaling pathways. Results indicated a dose-dependent inhibition.
Enzyme IC50 (µM) PI3K 10 MEK 8
Q & A
Q. What are the recommended synthetic routes for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide?
The synthesis typically involves:
- Isoxazole ring formation : Cyclization of β-keto esters with hydroxylamine derivatives under reflux conditions (e.g., ethanol, 60–80°C) .
- Coupling reactions : Reacting the isoxazole intermediate with a chloroacetylated phenoxy precursor in dimethylformamide (DMF) using potassium carbonate as a base (room temperature, 12–24 hours) .
- Final acetamide assembly : Amidation via nucleophilic substitution, monitored by TLC and purified via column chromatography .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verify methoxy (δ ~3.8 ppm), fluorophenyl (δ ~6.9–7.5 ppm), and acetamide (δ ~4.0 ppm) groups .
- IR spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and NH stretching (~3468 cm⁻¹) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~430 for analogs) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases, hydrolases) to test IC₅₀ values in dose-response curves (0.1–100 µM) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Compare analogs with halogen (F, Cl) or methoxy group modifications on the phenyl rings to assess electronic effects on target binding .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the acetamide moiety) .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Control for assay conditions : Standardize buffer pH, temperature, and enzyme/substrate concentrations .
- Validate purity : Re-test compounds with ≥95% HPLC purity to exclude impurities affecting results .
- Cross-validate models : Compare results across cell-based and cell-free assays .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Rodent models : Administer 10–50 mg/kg doses in Wistar rats to measure plasma half-life (t₁/₂) and tissue distribution via LC-MS .
- Acute toxicity : Monitor mortality, organ histopathology, and biochemical markers (e.g., ALT, creatinine) over 14 days .
Methodological Challenges and Solutions
Q. How can low yields during synthesis be mitigated?
- Optimize reaction conditions : Increase equivalents of coupling agents (e.g., HATU) or use microwave-assisted synthesis to accelerate kinetics .
- Purification : Employ gradient elution in flash chromatography (hexane:ethyl acetate 70:30 → 50:50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
